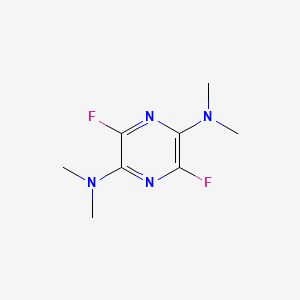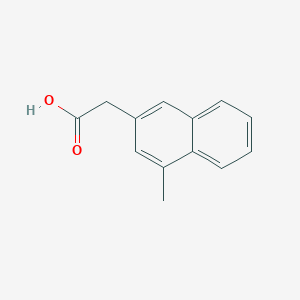![molecular formula C12H12N2O B11901114 (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-62-1](/img/structure/B11901114.png)
(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol is an organic compound that belongs to the class of bipyridine derivatives It features a bipyridine core with a methyl group at the 3-position and a methanol group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major products include 3-methyl-[2,3’-bipyridin]-5’-carboxylic acid.
Reduction: The major products are dihydrobipyridine derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted bipyridine derivatives.
Scientific Research Applications
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it can interact with proteins and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4,4’-positions.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5,5’-positions.
Uniqueness
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the specific positioning of the methyl and methanol groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
1346686-62-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
InChI Key |
HDJSDGCVNRJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)




![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

